5-Fluoro-7-methoxyimidazo[1,5-a]pyridine
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Overview
Description
5-Fluoro-7-methoxyimidazo[1,5-a]pyridine is a heterocyclic compound with the molecular formula C8H7FN2O and a molecular weight of 166.15 g/mol . This compound belongs to the class of imidazo[1,5-a]pyridines, which are known for their valuable applications in organic synthesis and pharmaceutical chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,5-a]pyridines, including 5-Fluoro-7-methoxyimidazo[1,5-a]pyridine, can be achieved through various methods such as cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions . One common approach involves the reaction of 2-aminopyridine with α-bromoacetophenone under microwave irradiation, which yields the desired product in high yield .
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing reaction conditions to achieve high yields and purity. This may include the use of solvent-free conditions and catalysts to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-7-methoxyimidazo[1,5-a]pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using metal-free oxidation or photocatalysis strategies.
Reduction: Reduction reactions can be performed using suitable reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the fluorine and methoxy positions.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce various substituted imidazo[1,5-a]pyridine derivatives .
Scientific Research Applications
5-Fluoro-7-methoxyimidazo[1,5-a]pyridine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Fluoro-7-methoxyimidazo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate various biochemical processes, including enzyme inhibition and receptor binding . The presence of fluorine and methoxy groups enhances its binding affinity and selectivity for target molecules .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar heterocyclic structure and are used in optical applications due to their photophysical properties.
Imidazo[1,2-a]pyridines: These compounds are also valuable in organic synthesis and pharmaceutical chemistry, with similar functionalization strategies.
Uniqueness
5-Fluoro-7-methoxyimidazo[1,5-a]pyridine is unique due to the presence of both fluorine and methoxy groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H7FN2O |
---|---|
Molecular Weight |
166.15 g/mol |
IUPAC Name |
5-fluoro-7-methoxyimidazo[1,5-a]pyridine |
InChI |
InChI=1S/C8H7FN2O/c1-12-7-2-6-4-10-5-11(6)8(9)3-7/h2-5H,1H3 |
InChI Key |
QGMHVEWLQMYCPI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CN=CN2C(=C1)F |
Origin of Product |
United States |
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